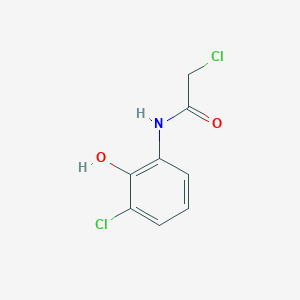![molecular formula C30H37N3O2 B2649771 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034569-69-0](/img/structure/B2649771.png)
2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with potential applications in the field of medicine . It is part of a class of compounds known as partial 5-HTR1A agonists and 5-HTR2A antagonists, which are often used in the treatment of depression and anxiety disorders .
Synthesis Analysis
The synthesis of this compound involves the thionation of adatanserin hydrochloride with Lawesson’s reagent in toluene/triethylamine . This process yields a novel compound, (3r,5r,7r)-N- (2- (4- (pyrimidin-2-yl)piperazin-1-yl)ethyl)adamantane-1-carbothioamide (thioadatanserin), in 84-90% isolated yield .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an adamantane core, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Further structural analysis would require more specific data such as crystallographic or spectroscopic measurements.Applications De Recherche Scientifique
Luminescent Properties and Photo-Induced Electron Transfer
Novel piperazine substituted naphthalimide compounds, including derivatives related to 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds demonstrate potential as pH probes due to their fluorescence quantum yields being influenced by pH values. The PET process from the alkylated amine donor to the naphthalimide moiety can be modulated by the protonation or quarternization of the alkylated amine donor, showcasing a versatile functionality for scientific research applications (Gan, Chen, Chang, & Tian, 2003).
Halocyclization and Chemical Transformation
The compound has been involved in studies focusing on halocyclization, leading to the creation of hydrohalides with potential for further transformation into novel chemical structures. This process exemplifies the compound's utility in facilitating diverse chemical reactions and syntheses (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Antimicrobial and Anti-inflammatory Activities
Research into derivatives related to the compound has shown antimicrobial and anti-inflammatory activities. Such derivatives have been tested against a panel of bacteria and the yeast-like fungus Candida albicans, with several showing good or moderate activities. Additionally, their anti-inflammatory activity was confirmed using the carrageenan-induced paw oedema method in rats, highlighting the compound's potential in developing pharmaceuticals (Al-Omar et al., 2010).
Fluorimetric Detection of Formaldehyde
Derivatives of the compound have been designed and synthesized for the rapid and facile fluorimetric detection of formaldehyde. This application underscores the compound's relevance in analytical chemistry, especially for environmental and safety monitoring (Dong, Xuezhen, Tang, & Lin, 2016).
Reactive Properties and Adsorption Behavior
The compound has been the subject of studies investigating its local reactive properties, ALIE and Fukui functions using DFT methods, and MD simulations to explore interactions with water molecules. Such studies are crucial for understanding the compound's stability and reactivity, informing its potential applications in pharmaceuticals (Al-Ghulikah et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-[4-[2-(1-adamantyl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O2/c34-28-25-5-1-3-24-4-2-6-26(27(24)25)29(35)33(28)14-13-32-11-9-31(10-12-32)8-7-30-18-21-15-22(19-30)17-23(16-21)20-30/h1-6,21-23H,7-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADURSMQYZUPIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC23CC4CC(C2)CC(C4)C3)CCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


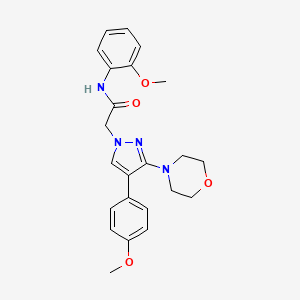
![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)
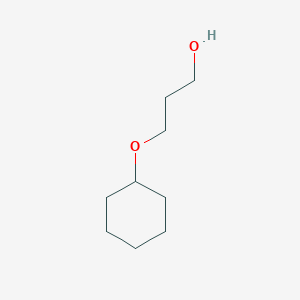


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)
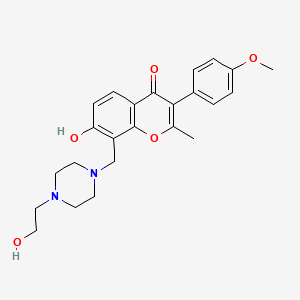

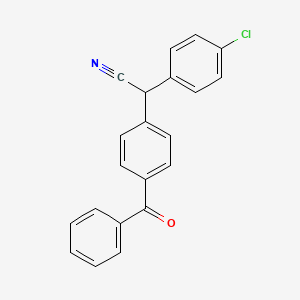

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
